(S)-2-Benzyl-ala-ome-hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

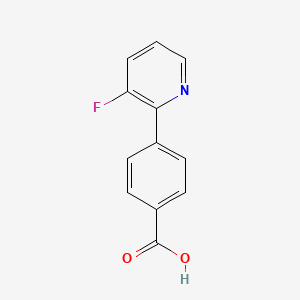

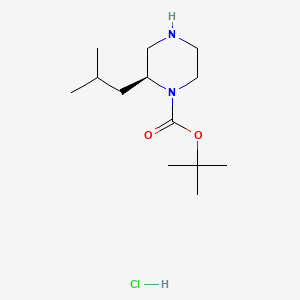

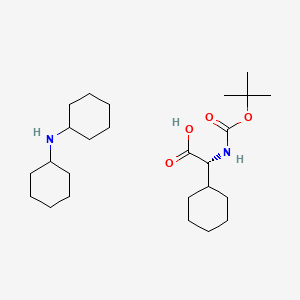

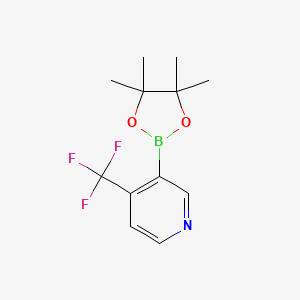

(S)-2-Benzyl-ala-ome-hcl, also known as 2-benzyl-alanine-omega-hydroxychloride, is an amino acid derivative with a wide range of applications in the fields of biochemistry and physiology. It is a chiral compound with a molecular weight of 263.7 g/mol and is composed of two chiral centers. It is a white crystalline solid with a melting point of 93-96 °C.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

One application of compounds related to (S)-2-Benzyl-ala-ome-hcl in scientific research is in the synthesis and structural analysis of complex molecules. For instance, large crystals of the methyl ester of an N-a-benzyloxycarbonyl protected Ala-Phe dipeptide were obtained and analyzed, highlighting the importance of hydrogen bonding patterns in crystal formation. This work provides insights into molecular interactions and the structural basis of compound stability (Alfonso et al., 2011).

Corrosion Inhibition

Research has also explored the use of related compounds as corrosion inhibitors. For example, certain derivatives have shown effectiveness in protecting mild steel from corrosion in acidic solutions. The study reveals that these compounds can offer a green and environmentally friendly solution for corrosion protection, contributing to materials science and engineering (Chafiq et al., 2020).

Catalytic Applications

Further, related compounds have been investigated for their catalytic properties, such as in the oxidation of benzyl alcohol. This research demonstrates the potential of these compounds in catalyzing reactions that are significant for industrial processes, including the selective oxidation of organic substrates (Makwana et al., 2002).

Anticancer Activity

Moreover, studies have synthesized and evaluated the biological activity of novel derivatives as potential anticancer agents. This work contributes to the development of new therapeutic agents, offering insights into the structure-activity relationships necessary for anticancer activity (Harry et al., 2017).

Peptide Synthesis

Additionally, compounds related to (S)-2-Benzyl-ala-ome-hcl have been utilized in the synthesis of peptides. This research is pivotal for the development of new drugs and biomaterials, showcasing the versatility of these compounds in facilitating peptide bond formation and enhancing the efficiency of synthetic processes (Arima et al., 2010).

Propiedades

IUPAC Name |

methyl (2S)-2-amino-2-methyl-3-phenylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-11(12,10(13)14-2)8-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYGLGCVKCLWPY-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=CC=C1)(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Benzyl-ala-ome-hcl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.